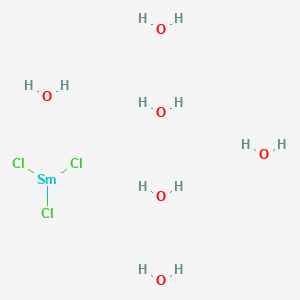

Samarium(III) chloride hexahydrate

Description

Properties

CAS No. |

13465-55-9 |

|---|---|

Molecular Formula |

Cl3H12O6Sm |

Molecular Weight |

364.8 g/mol |

IUPAC Name |

samarium(3+);trichloride;hexahydrate |

InChI |

InChI=1S/3ClH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

InChI Key |

TXVNDKHBDRURNU-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.Cl[Sm](Cl)Cl |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Sm+3] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Master Guide: Hygroscopic Management of Samarium(III) Chloride Hexahydrate

Executive Summary: The "Silent Saboteur" in Lanthanide Chemistry

Samarium(III) chloride hexahydrate (

The presence of unquantified water molecules does not merely alter molecular weight; it actively interferes with reaction stoichiometry, poisons Lewis acid catalytic cycles, and leads to the formation of irreversible insoluble impurities (

This guide provides a definitive, mechanism-based protocol for handling, dehydrating, and storing

Part 1: The Physicochemical Trap

The Coordination Mechanism

The driving force behind the hygroscopic nature of Samarium(III) is its high charge density (

When exposed to ambient humidity, the lattice energy of the anhydrous salt is rapidly overcome by the hydration enthalpy (

Critical Failure Point: If this hydration continues uncontrolled, the crystal lattice collapses, and the salt dissolves in its own absorbed water (deliquescence), rendering it useless for precise stoichiometric weighing.

The Hydrolysis Danger Zone

A common error is attempting to dry the hexahydrate by simple heating in an oven or under vacuum. Unlike transition metal salts, lanthanide chlorides undergo hydrolysis before they fully dehydrate.

Once Samarium Oxychloride (

Part 2: Thermodynamics of Dehydration (TGA Analysis)

To successfully prepare anhydrous material, one must navigate specific thermal windows. The following data summarizes the decomposition profile of

Table 1: Thermal Decomposition Stages

| Temperature Range | Event | Mass Loss (Theoretical) | Chemical Implication |

| Ambient - 80°C | Surface desorption | < 1% | Removal of loosely bound adventitious water. |

| 80°C - 160°C | Major Dehydration | ~24.7% (5 | Conversion to mono-hydrate ( |

| 160°C - 240°C | Final Dehydration | ~5.3% (1 | Removal of the final, strongly coordinated water molecule.[1] |

| > 240°C | Hydrolysis Onset | Variable | CRITICAL FAILURE: Release of HCl and formation of |

Part 3: Visualizing the Dehydration Workflow

The following diagram illustrates the divergent pathways between successful dehydration and the formation of impurities.

Figure 1: Critical pathways in the thermal processing of Samarium Chloride. Note the divergence at the monohydrate stage.

Part 4: Experimental Protocols

Protocol A: Preparation of Anhydrous (The Ammonium Chloride Route)

This is the "Gold Standard" method for generating high-purity anhydrous material without specialized HCl gas lines. The decomposition of

Reagents:

- (Analytical Grade)[1]

- (Anhydrous, 6 to 10 molar equivalents)

Workflow:

-

Mixing: In a mortar, grind

with a 6-fold molar excess of -

Apparatus: Place the mixture in a quartz boat within a tube furnace. Purge with dry Argon or Nitrogen.

-

Stepwise Heating:

-

Ramp 1: Heat to 200°C (1 hour). This removes bulk water while

begins to sublime/decompose. -

Ramp 2: Heat to 400°C (2 hours).

fully decomposes/sublimes. The HCl atmosphere protects the Sm center.

-

-

Cooling: Cool to room temperature under inert gas flow.

-

Validation: The final product should be a powdery white solid. Any insolubility in dry THF indicates

formation.

Protocol B: Handling and Weighing (The "Zero-Exposure" Technique)

For quantitative applications (e.g., chelator titration in radiopharmacy), weighing errors due to water absorption can lead to 5-10% stoichiometric mismatch.

Scenario 1: Glovebox Available (Recommended)

-

Atmosphere:

ppm -

Balance: Dedicated anti-static balance inside the box.

-

Procedure: Grind the anhydrous chunks into fine powder inside the box. Weigh directly into the reaction vessel.

Scenario 2: Benchtop Handling (The "Difference Weighing" Method) If a glovebox is unavailable, you must minimize air contact time.

-

Preparation: Dry a Schlenk tube or weighing vial in an oven (

) and cool in a desiccator. -

Tare: Weigh the sealed, empty vial (

). -

Transfer: Quickly add the approximate amount of

and seal immediately. -

Gross Weighing: Weigh the vial + solid (

). -

Dispense: In a fume hood, under a stream of Argon, open the vial and dump the solid into the reaction flask. Do not attempt to tap out "exact" amounts. Dump the bulk.

-

Back-Weigh: Immediately seal and weigh the "empty" vial (

). -

Calculation:

.-

Why: This eliminates the error of solid sticking to the glass or absorbing water during a slow weighing process on an open balance pan.

-

Part 5: Case Study - Radiopharmaceutical Precursors

In the synthesis of Samarium-153 Lexidronam (

-

The Problem: If the

mass includes 10% water weight (undocumented), the molar ratio of Chelator:Metal increases. -

The Consequence: While excess chelator is often desired to prevent free

(which targets the liver instead of bone), massive stoichiometric errors can alter the biodistribution profile or pH stability of the complex. -

The Fix: Use of TGA-validated hexahydrate or freshly prepared anhydrous salt ensures the Chelator:Sm ratio is exactly as calculated (typically 200:1 to 300:1 for generic formulations).

Part 6: Handling Decision Tree

Figure 2: Decision matrix for handling Samarium Chloride based on environmental constraints and experimental sensitivity.

References

-

Freeman, J. H., & Smith, M. L. (1958).[2] The preparation of anhydrous inorganic chlorides by dehydration with thionyl chloride. Journal of Inorganic and Nuclear Chemistry, 7(3), 224-230.

-

Martincic, M., et al. (2020).[1] Synthesis of anhydrous samarium(III) chloride and encapsulation into carbon nanotubes. Universitat Autònoma de Barcelona (DDD). Available at: [Link]

-

Grokipedia. Samarium(III) chloride: Properties and Preparation.[2][3] Grokipedia. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Samarium Chloride Solubility and Data. NIST Solubility Data Series. Available at: [Link]

-

Kodina, G. E., et al. (2022).[4] Comparative Evaluation of the Properties of Aminopolyphosphonates as Chemical Precursors of Samarium-153 Radiopharmaceuticals. Russian Journal of General Chemistry.[2][4] Available at: [Link]

Sources

Thermodynamic Properties of Aqueous Samarium Chloride Solutions: A Technical Guide

Topic: Thermodynamic properties of aqueous Samarium chloride solutions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Aqueous Samarium Chloride (

Theoretical Framework: The Pitzer Ion-Interaction Model[2][3][4][5]

For researchers modeling the behavior of

Core Equations

The osmotic coefficient (

\ln \gamma\pm = |z_M z_X| f^\gamma(I) + m \left( \frac{2 \nu_M \nu_X}{\nu} \right) B^\gamma_{MX} + m^2 \left( \frac{2 (\nu_M \nu_X)^{3/2}}{\nu} \right) C^\gamma_{MX}

Where:

- is the molality (mol/kg solvent).[1][2]

- is the ionic strength.[1][3][4][2]

- are the Debye-Hückel electrostatic terms.[1]

-

and

Significance of Parameters

-

and

-

: Represents ternary interactions (e.g.,

Experimental Methodologies

To derive these thermodynamic parameters, two primary experimental workflows are employed: Isopiestic Vapor Pressure (for activity/osmotic coefficients) and High-Precision Densimetry (for volumetric properties).[1]

Protocol A: Isopiestic Determination of Osmotic Coefficients

The isopiestic method is the "gold standard" for determining solvent activity (

Causality: By equilibrating the

Step-by-Step Protocol:

-

Preparation: Prepare triplicate cups of

solution (approx. 1-2 g) and triplicate cups of the reference standard ( -

Chamber Assembly: Place cups on a heavy silver or copper block within a vacuum desiccator.

-

Why? The metal block ensures rapid thermal equilibrium between cups, preventing temperature gradients that would skew vapor transfer.

-

-

Evacuation: Evacuate the chamber to the vapor pressure of the solution (approx. 20-25 mmHg at 25°C) to remove air, which slows diffusion.

-

Equilibration: Rock the chamber in a thermostat bath (25.00 ± 0.01°C) for 3–7 days.

-

Validation: Equilibrium is reached when the mass of the cups remains constant over 24 hours.

-

-

Analysis: Weigh cups to ±0.1 mg. Calculate the molality of the reference (

) and sample ( -

Calculation: Use the isopiestic condition:

.

Figure 1: Isopiestic workflow ensuring thermodynamic equilibrium through vapor phase transfer.

Protocol B: Solution Densimetry for Apparent Molar Volumes

Volumetric data (

Protocol:

-

Instrument: Vibrating-tube densimeter (e.g., Anton Paar DMA 5000).

-

Calibration: Calibrate with ultra-pure water and dry air at

. -

Measurement: Inject

solutions sequentially from dilute to concentrated. -

Calculation:

Where

Figure 2: High-precision densimetry workflow for determining volumetric properties.[1]

Thermodynamic Data Profile

The following data summarizes the physicochemical properties of aqueous

Physicochemical Constants

| Property | Value | Unit | Source |

| Formula Weight | 256.71 (Anhydrous) | g/mol | IUPAC |

| Crystal Density | 4.46 (Anhydrous) | g/cm³ | CRC |

| Solubility | ~92.4 (at 10°C) | g/100mL | Spedding et al. |

| Standard State | Hypoth.[1][2] 1m solution | - | - |

Activity Coefficients ( )

Data derived from isopiestic measurements (Spedding & Petheram).[1][2] Note the steep rise in activity coefficient at high concentrations, characteristic of the "hydration limit" where free water becomes scarce.

| Molality ( | Activity Coefficient ( | Osmotic Coefficient ( |

| 0.1 | 0.445 | 0.835 |

| 0.5 | 0.320 | 0.880 |

| 1.0 | 0.385 | 1.050 |

| 2.0 | 0.890 | 1.550 |

| 3.0 | 2.550 | 2.150 |

| 3.4 | 4.087 | 2.450 |

Note: The value at 3.4 m (

Volumetric Properties

The apparent molal volume (

-

Infinite Dilution Volume (

): ~15.0 cm³/mol (Reflects strong electrostriction of water by -

Trend:

increases with concentration as ion-ion interactions screen the electrostrictive field.[1][2]

Applications in Drug Development & Separation[1]

Radiopharmaceutical Precursors ( )

Samarium-153 lexidronam (Quadramet) is used for bone pain palliation.[1][2] The thermodynamic stability of the precursor

-

pH Sensitivity:

undergoes hydrolysis ( -

Chelation Kinetics: The activity of free

(calculated via

Lanthanide Separations

The "Tetrad Effect" and subtle differences in hydration radii between

-

Mechanism: Separation efficiency in solvent extraction depends on the ratio of activity coefficients in the aqueous phase. The steep slope of

vs. molality for

References

-

Spedding, F. H., & Petheram, H. H. (1963).[1] Osmotic and Activity Coefficients of Some Aqueous Rare-Earth Chloride Solutions at 25°C. U.S. Atomic Energy Commission.[1][2] Link[1]

-

Spedding, F. H., et al. (1977).[1][2][5] Heats of dilution of some aqueous rare earth electrolyte solutions at 25°C. III.[1][2][5] Rare earth chlorides. Journal of Chemical & Engineering Data. Link[1]

-

Hakin, A. W., et al. (2003).[1][2][6][7] The volumetric and thermochemical properties of YCl3(aq), YbCl3(aq), DyCl3(aq), SmCl3(aq), and GdCl3(aq). The Journal of Chemical Thermodynamics. Link[1][6][7]

-

May, P. M., et al. (2011).[1][2] A Generic and Updatable Pitzer Characterization of Aqueous Binary Electrolyte Solutions at 1 bar and 25 °C. Journal of Chemical & Engineering Data. Link[1]

-

Pitzer, K. S. (1991).[1][2][8] Activity Coefficients in Electrolyte Solutions (2nd Ed.). CRC Press.[1][2] Link[1]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. srd.nist.gov [srd.nist.gov]

- 3. civil.northwestern.edu [civil.northwestern.edu]

- 4. Pitzer equations - Wikipedia [en.wikipedia.org]

- 5. Heats of dilution of some aqueous rare earth electrolyte solutions at 25/sup 0/C. III. Rare earth chlorides (Journal Article) | OSTI.GOV [osti.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. advancedthermo.com [advancedthermo.com]

Comparative Solubility of Samarium(III) Chloride Hexahydrate (SmCl₃·6H₂O): A Technical Guide for Researchers

An In-Depth Technical Guide

Abstract

Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) is a key precursor in materials science and a versatile Lewis acid catalyst in organic synthesis.[1] Its efficacy and utility are profoundly influenced by its interaction with the solvent system. This guide provides a detailed comparative analysis of the solubility of SmCl₃·6H₂O in two common laboratory solvents: water and ethanol. We will explore the fundamental physicochemical principles governing its dissolution, present quantitative solubility data, and outline a robust experimental protocol for its determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound's behavior in solution.

Introduction to Samarium(III) Chloride Hexahydrate

Samarium(III) chloride hexahydrate is an inorganic salt composed of the rare-earth metal samarium, chlorine, and six molecules of water of hydration.[2] It typically appears as a pale yellow or cream-colored crystalline solid.[3][4][5][6] A critical characteristic of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere, which underscores the need for controlled storage to maintain its structural integrity.[2][4][7] Understanding its solubility is paramount for a range of applications, from preparing catalysts and creating precursor solutions for samarium-based materials to its use in spectral analysis.[1] The choice of solvent dictates not only the concentration of the resulting solution but also the nature and reactivity of the solvated samarium species.

The Theoretical Underpinnings of Solubility: Water vs. Ethanol

The dramatic difference in the solubility of SmCl₃·6H₂O in water versus ethanol is governed by the fundamental principles of intermolecular forces and solvent-solute interactions.

The Role of the Solvent:

-

Water (H₂O): Water is a highly polar protic solvent. The significant difference in electronegativity between oxygen and hydrogen atoms creates a strong molecular dipole. This polarity is key to its exceptional ability to dissolve ionic compounds.[8]

-

Ethanol (C₂H₅OH): Ethanol is also a polar protic solvent due to its hydroxyl (-OH) group. However, the presence of the nonpolar ethyl (C₂H₅) chain reduces its overall polarity compared to water.[8] This dual nature—a polar head and a nonpolar tail—fundamentally alters its interaction with ionic solutes.

Solute-Solvent Interactions: The dissolution of an ionic salt is an energetic trade-off. The energy required to break the ionic bonds of the crystal lattice must be compensated by the energy released through the solvation of the individual ions.

-

In Water: When SmCl₃·6H₂O is introduced to water, the polar water molecules effectively surround the samarium (Sm³⁺) and chloride (Cl⁻) ions. The positively charged Sm³⁺ ion forms strong ion-dipole interactions with the negative (oxygen) end of water molecules, while the Cl⁻ ions interact with the positive (hydrogen) ends. This process, known as hydration, releases significant energy, readily overcoming the lattice energy of the salt and leading to high solubility.[8] The existing six water molecules of crystallization integrate seamlessly into the aqueous environment.

-

In Ethanol: The interaction in ethanol is considerably weaker.[8] While the polar -OH group of ethanol can form ion-dipole bonds with Sm³⁺ and Cl⁻, the energy released is much lower than in water for two primary reasons:

-

Lower Polarity: Ethanol's weaker dipole moment results in less energetic ion-dipole interactions.

-

Steric Hindrance: The nonpolar ethyl group provides no favorable interaction with the ions and sterically hinders the ability of ethanol molecules to pack efficiently around them. Consequently, the solvation energy provided by ethanol is often insufficient to fully overcome the crystal lattice energy, resulting in significantly lower solubility.[8]

-

Quantitative Solubility Data: A Comparative Analysis

The theoretical differences are clearly reflected in the experimental solubility data. SmCl₃·6H₂O is highly soluble in water and only sparingly to moderately soluble in ethanol.

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |

| Water | 10 | 92.4 |

| Water | 20 | 93.4 |

| Water | 50 | 100.0 |

| 96.8% Ethanol | 20 | 29.6 |

| 96.8% Ethanol | 40 | 30.6 |

| 96.8% Ethanol | 50 | 31.9 |

| 96.8% Ethanol | 60 | 34.7 |

Data sourced from multiple references.[9][10]

Analysis of Data:

-

Magnitude of Difference: At 20°C, the solubility of SmCl₃·6H₂O in water (~93.4 g/100 g) is more than three times its solubility in 96.8% ethanol (~29.6 g/100 g).

-

Temperature Dependence: In both solvents, the solubility of SmCl₃·6H₂O demonstrates a positive correlation with temperature. This indicates that the dissolution process is endothermic in both cases. However, the increase is more pronounced in ethanol over the temperature range shown.

Experimental Protocol: Isothermal Solubility Determination

To ensure reproducible and accurate solubility data, a self-validating experimental system is essential. The isothermal method, where equilibrium is established at a constant temperature, is a gold standard.[9]

Step-by-Step Methodology

-

System Preparation: Add an excess amount of SmCl₃·6H₂O to a known mass of the chosen solvent (deionized water or absolute ethanol) in a sealed, jacketed glass vessel connected to a circulating water bath for precise temperature control.

-

Causality: Using excess solute ensures that the solution reaches saturation. A sealed vessel prevents solvent evaporation, which would alter the measured concentration.

-

-

Equilibration: Vigorously agitate the mixture using a magnetic stirrer within the vessel. Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) for a sufficient period (typically 3-4 hours) to ensure the system reaches solid-liquid equilibrium.[9]

-

Causality: Equilibrium is achieved when the rate of dissolution equals the rate of crystallization. Consistent results obtained by approaching equilibrium from both undersaturated and supersaturated states can validate the equilibration time.[9]

-

-

Phase Separation: Cease agitation and allow the undissolved solid to settle for at least 1 hour while maintaining the constant temperature. This creates a clear supernatant layer of the saturated solution.

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a pre-heated syringe fitted with a particle filter.

-

Causality: Using a syringe pre-heated to the experimental temperature prevents premature crystallization of the solute due to cooling, which would lead to erroneously low solubility values.[11] The filter ensures no solid microcrystals are transferred.

-

-

Gravimetric Analysis: Dispense the withdrawn sample into a pre-weighed container and record the total mass. Carefully evaporate the solvent in a drying oven at a temperature sufficient to remove the solvent but below the decomposition temperature of the hexahydrate (the first five water molecules are lost at 110 °C).[5][12] Cool the container in a desiccator and weigh the remaining solid SmCl₃·6H₂O.

-

Causality: This gravimetric method directly measures the mass of the dissolved solute in a known mass of the saturated solution, providing a direct calculation of solubility.[11]

-

-

Data Calculation: Calculate the solubility as grams of solute per 100 grams of solvent.

-

Validation (Optional but Recommended): The concentration of samarium in the withdrawn aliquot can be independently determined via complexometric titration with EDTA (using Trilon B), providing a robust validation of the gravimetric results.[9]

Experimental Workflow Diagram

Caption: Isothermal method workflow for solubility determination.

Conclusion and Practical Implications

The solubility of Samarium(III) chloride hexahydrate is fundamentally dictated by solvent polarity. It is highly soluble in water due to the formation of strong ion-dipole interactions that overcome the salt's crystal lattice energy.[1][2][4] In contrast, its solubility in ethanol is significantly lower because the weaker polarity and steric bulk of ethanol result in less effective solvation.[8][9]

For the researcher, this has direct implications:

-

Aqueous Chemistry: Water is the solvent of choice for preparing high-concentration stock solutions of SmCl₃.

-

Organic Synthesis: When using SmCl₃ as a Lewis acid catalyst in organic media, its limited solubility in less polar solvents like ethanol must be considered. While it is reported as soluble in ethanol, achieving high concentrations may not be possible.[1] Furthermore, the presence of coordinated water can influence catalytic activity, often necessitating the use of the anhydrous form (SmCl₃) for sensitive reactions.[5]

-

Material Synthesis: In sol-gel or precipitation processes, the choice of solvent will directly control the rate of reaction and the morphology of the resulting samarium-containing materials.

This guide provides the foundational knowledge and practical methodology for professionals working with SmCl₃·6H₂O, enabling informed solvent selection and ensuring the integrity of experimental design.

References

- Title: Samarium Chloride Source: IUPAC-NIST Solubility Data Series URL

-

Title: Samarium(III) chloride - Wikipedia Source: Wikipedia URL: [Link]

- Title: Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents Source: Journal of Chemical & Engineering Data URL

-

Title: Samarium(III) chloride - Grokipedia Source: Grokipedia URL: [Link]

-

Title: Samarium chloride | Cl3Sm | CID 61508 Source: PubChem URL: [Link]

-

Title: Samarium Chloride Hexahydrate SmCl3.6H2O | CAS 13465-55-9 Source: Stanford Advanced Materials URL: [Link]

-

Title: Samarium(III) chloride - chemeurope.com Source: chemeurope.com URL: [Link]

-

Title: Samarium chloride hexahydrate | Cl3H12O6Sm | CID 16211489 Source: PubChem URL: [Link]

-

Title: Salt Solubility In Ethanol Source: URL: [Link]

-

Title: Solubilities of Salts in Mixed Solvents Source: nupeg.ufrn.br URL: [Link]

-

Title: samarium(III) chloride properties Source: webbook.nist.gov (via Burewestnik) URL: [Link]

Sources

- 1. zegmetal.com [zegmetal.com]

- 2. CAS 13465-55-9: Samarium(III) chloride hexahydrate [cymitquimica.com]

- 3. Samarium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Samarium(III)_chloride [chemeurope.com]

- 6. Samarium chloride hexahydrate | Cl3H12O6Sm | CID 16211489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Samarium chloride | Cl3Sm | CID 61508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bookpremiumfree.com [bookpremiumfree.com]

- 9. srdata.nist.gov [srdata.nist.gov]

- 10. samarium(III) chloride [chemister.ru]

- 11. nupeg.ufrn.br [nupeg.ufrn.br]

- 12. prochemonline.com [prochemonline.com]

Rare Earth Halide Precursors: A Technical Guide to Synthesis and Ceramic Processing

[1]

Executive Summary

This guide addresses the critical material science governing rare earth (RE) halide precursors (

The central challenge in utilizing RE halides is their extreme hygroscopicity.[2] Exposure to moisture does not merely "wet" the crystal; it triggers an irreversible hydrolysis reaction, forming oxyhalides (

Part 1: The Chemistry of Vulnerability

Thermodynamic Instability

Rare earth halides are thermodynamically driven to hydrate. However, the danger lies in the dehydration step. Heating a hydrated halide (

Once

The Solution: The Ammonium Halide Route

To bypass hydrolysis, we utilize the Ammonium Halide Route . This method introduces an ammonium halide (

This intermediate is stable against hydrolysis. Upon heating, it decomposes in distinct stages, releasing the anhydrous RE halide only after water has been driven off.

Mechanism:

-

Complexation:

-

Dehydration: Water is removed at low temps while the RE is "protected" inside the complex.

-

Decomposition:

Part 2: Synthesis Protocol (Ammonium Halide Route)

Objective: Synthesis of Anhydrous

Materials

-

Precursor:

(Lanthanum Oxide), 99.99% min. -

Reagent:

(Ammonium Bromide), anhydrous, excess (12:1 molar ratio). -

Crucible: Glassy Carbon or Platinum (Quartz is reactive with RE halides at high T).

Step-by-Step Methodology

-

Homogenization: Mix

and -

Stepwise Heating (The Critical Ramp):

-

Phase I (20°C

200°C): Slow ramp (1°C/min) under vacuum. This removes physisorbed water and initiates the formation of the -

Phase II (200°C

350°C): The complex is stable here. Any remaining structural water is driven off. -

Phase III (350°C

450°C): Decomposition of the ammonium complex.

-

-

Sublimation/Purification:

-

Increase temperature to

(depending on vacuum level) to sublime the

-

-

Zone Refining: For detector-grade quality, the sublimed ingot is subjected to multi-pass zone refining to segregate trace metal impurities.

Visualization: Thermal Decomposition Pathway

The following diagram illustrates the chemical logic of the temperature ramp.

Caption: Thermal progression of the Ammonium Halide Route. The formation of the ammonium complex (Yellow) is the critical "shield" that allows water removal (Green) before the halide is exposed to high temperatures.

Part 3: Applications in Advanced Ceramics

Scintillators for Medical Imaging (PET/SPECT)

In drug development, Positron Emission Tomography (PET) tracks radiolabeled drugs in vivo. The detectors rely on scintillators like Cerium-doped Lanthanum Bromide (

-

Role of Precursor: The

activator must be uniformly distributed. If the precursor contains oxygen ( -

Performance Metric: High light yield (>60,000 photons/MeV) and fast decay time (<20ns).

Solid-State Electrolytes (SSEs)

Halide-based electrolytes (e.g.,

-

Role of Precursor: The

precursor must be absolutely dry. Hydrolysis products create grain boundary resistance, blocking

Table 1: Impact of Impurities on Ceramic Performance

| Impurity Type | Source | Effect on Scintillator ( | Effect on SSE ( |

| Moisture ( | Atmosphere | Surface degradation (fogging) | Reaction with Li anode ( |

| Oxygen ( | Hydrolysis | Scattering centers; Reduced light yield | Grain boundary resistance; Low ionic conductivity |

| Iron ( | Raw Material | Quenches luminescence (non-radiative decay) | Electronic short circuits |

Part 4: Handling & Storage (The Zero-Fail Protocol)

Trustworthiness in this field comes from redundancy . A single breach in the inert chain ruins the batch.

The Inert Atmosphere Workflow

All handling must occur in an Argon-filled glovebox with active regeneration.

-

Specification:

ppm -

Crucible Selection:

-

Do Use: Glassy Carbon, Pyrolytic Boron Nitride (PBN), Platinum (for chlorides).

-

Do NOT Use: Alumina (

) or Silica (

-

Self-Validating Handling Logic

This workflow ensures that if a failure occurs, it is detected before the expensive crystal growth step.

Caption: A self-validating workflow. The "Solubility Test" is a rapid Go/No-Go check. Anhydrous halides dissolve instantly in water/alcohol; oxyhalides (hydrolysis products) do not, leaving a cloudy precipitate.

References

-

Meyer, G. (1989). "The Ammonium Chloride Route to Anhydrous Rare Earth Chlorides—The Example of YCl3". Inorganic Syntheses, 25, 146-150.[3]

-

Kramer, K. W., et al. (2002). "Development of High-Performance Scintillators". Journal of Materials Chemistry. (Foundational work on LaBr3:Ce synthesis).

-

Wang, S., et al. (2021).[3] "A universal wet-chemistry synthesis of solid-state halide electrolytes for all-solid-state lithium-metal batteries". Science Advances, 7(37). (Application of ammonium route to SSEs).

-

Kintek Solution. "Why Are High-Spec Inert Atmosphere Glove Boxes Essential For Halide Electrolytes?". (Industrial handling standards).

-

BenchChem. "Synthesis of Anhydrous Erbium(III) Chloride from Erbium(III) Oxide: An In-Depth Technical Guide".

Methodological & Application

Application Note & Protocol: Synthesis of Anhydrous Samarium(III) Chloride via Dehydration of SmCl₃·6H₂O with Thionyl Chloride

Introduction: The Imperative for Anhydrous Lanthanide Halides

Samarium(III) chloride (SmCl₃) is a pivotal precursor in a multitude of advanced applications, from the synthesis of organometallic catalysts for hydrogenation and hydrosilylation to the production of samarium metal for high-strength magnets.[1][2] The efficacy of SmCl₃ in these moisture-sensitive applications is critically dependent on its anhydrous state. The commercially available form, samarium(III) chloride hexahydrate (SmCl₃·6H₂O), is a cream-colored, crystalline solid that is unsuitable for most synthetic purposes where water would interfere.[1]

A common pitfall in the preparation of anhydrous lanthanide chlorides is the facile formation of oxychlorides (LnOCl) upon simple thermal dehydration.[3] Heating SmCl₃·6H₂O directly in air or under a standard vacuum leads to hydrolysis, yielding samarium oxychloride (SmOCl), an impurity that can inhibit or completely thwart subsequent chemical reactions.[3] This guide provides a robust and reliable protocol for the chemical dehydration of SmCl₃·6H₂O using thionyl chloride (SOCl₂), a method that effectively circumvents the formation of SmOCl and yields high-purity, anhydrous SmCl₃.

Mechanistic Rationale: Why Thionyl Chloride is Effective

The use of thionyl chloride as a dehydrating agent is a classic and highly effective method for preparing anhydrous metal chlorides.[4] Its efficacy stems from its vigorous and irreversible reaction with water. The water molecules of hydration in SmCl₃·6H₂O react with thionyl chloride to produce gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Reaction Equation: SmCl₃·6H₂O (s) + 6 SOCl₂ (l) → SmCl₃ (s) + 6 SO₂ (g) + 12 HCl (g)

There are two key advantages to this process:

-

Irreversible Reaction: The formation of gaseous byproducts (SO₂ and HCl) effectively drives the reaction to completion according to Le Châtelier's principle, as the products are continuously removed from the reaction mixture.[5][6]

-

Suppression of Hydrolysis: The in-situ generation of a dry, acidic atmosphere of HCl gas suppresses the competing hydrolysis reaction that would otherwise lead to the formation of SmOCl.[3]

This process ensures the complete removal of water, yielding a pure, anhydrous samarium(III) chloride product ready for use in sensitive applications.

Detailed Experimental Protocol

This protocol details the dehydration of SmCl₃·6H₂O on a laboratory scale. All operations must be conducted in a well-ventilated fume hood due to the toxic and corrosive nature of thionyl chloride and the gaseous byproducts.

Materials and Equipment

-

Chemicals:

-

Samarium(III) chloride hexahydrate (SmCl₃·6H₂O)

-

Thionyl chloride (SOCl₂), freshly distilled for optimal results

-

-

Apparatus:

-

Schlenk flask or a two-neck round-bottom flask

-

Magnetic stir bar and stir plate

-

Reflux condenser

-

Heating mantle

-

Inert gas supply (Argon or Nitrogen) with a Schlenk line or manifold

-

Gas bubbler (filled with mineral oil) and a subsequent base trap (e.g., NaOH solution) to neutralize HCl and SO₂ off-gas

-

Vacuum pump and vacuum trap

-

All glassware must be oven-dried and cooled under an inert atmosphere before use.

-

Safety Precautions

-

Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water.[7][8] Causes severe skin burns and eye damage.[7][9] Inhalation can be fatal.[7] Always handle in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles.

-

Gaseous Byproducts (HCl, SO₂): Both are toxic and corrosive. The reaction off-gas must be vented through a suitable scrubbing system (base trap).

-

Inert Atmosphere: Anhydrous SmCl₃ is extremely hygroscopic.[3] All post-reaction handling of the product must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Step-by-Step Procedure

-

Apparatus Setup: Assemble the reflux apparatus (Schlenk flask, condenser) and ensure all joints are well-sealed. Flame-dry the apparatus under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup.

-

Charging the Flask: Place the SmCl₃·6H₂O into the Schlenk flask. This can be done quickly in the air, but minimizing exposure time is recommended.

-

Addition of Thionyl Chloride: Under a positive flow of inert gas, carefully add a significant excess of freshly distilled thionyl chloride to the flask via a cannula or dropping funnel.[10] The excess SOCl₂ serves as both the reactant and the solvent.

-

Reflux: Attach the condenser and connect the outlet to the gas bubbler and base trap. Begin stirring and gently heat the mixture to reflux using the heating mantle.

-

Reaction Time: Maintain the reflux for a minimum of 5 hours.[1] This duration is necessary to ensure the complete reaction of all six water molecules of hydration.

-

Cooling: After the reflux period, turn off the heating and allow the mixture to cool to room temperature while maintaining the inert atmosphere.

-

Removal of Excess SOCl₂: Once cool, carefully remove the excess thionyl chloride under reduced pressure.[10] This must be done cautiously in the fume hood, with the vacuum pump exhaust properly vented or scrubbed. The flask can be gently heated to facilitate the removal of the last traces of SOCl₂.

-

Product Isolation and Storage: The resulting pale yellow, free-flowing powder is anhydrous SmCl₃.[1][3] The product must be immediately transferred to a sealed container inside an inert atmosphere glovebox for storage to prevent rehydration.[3]

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of anhydrous SmCl₃.

Quantitative Data & Product Characterization

Summary of Properties

| Property | SmCl₃·6H₂O (Hydrated) | SmCl₃ (Anhydrous) |

| Molecular Formula | SmCl₃·6H₂O | SmCl₃ |

| Molar Mass | 364.80 g/mol [1] | 256.72 g/mol [11] |

| Appearance | Cream-colored solid[1][3] | Pale yellow solid[1][3] |

| Melting Point | Decomposes | 682 - 686 °C[1][2][11] |

| Density | 2.383 g/cm³[1] | 4.46 g/cm³[1][11] |

Characterization Methods

To ensure the quality of the final product, the following analytical techniques are recommended:

-

X-ray Diffraction (XRD): This is the most definitive method to confirm the crystalline structure of anhydrous SmCl₃ and to verify the absence of SmOCl impurities.[3]

-

Thermogravimetric Analysis (TGA): TGA can be used to confirm the absence of water by heating a sample and observing for any mass loss corresponding to dehydration.

-

Visual Inspection: While not conclusive, a visual check is useful. The desired anhydrous product is a pale yellow powder.[1][3] Any white or off-white clumps may indicate the presence of the starting hydrate or oxychloride impurities.

References

-

Martincic, M., Frontera, C., Pach, E., Ballesteros, B., & Tobias, G. (n.d.). Synthesis of anhydrous samarium(III) chloride for the filling of carbon nanotubes. DDD UAB. Retrieved from [Link]

-

IUPAC-NIST Solubility Data Series. (1991). Samarium Chloride. Retrieved from [Link]

-

Kurley, J. M., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering. Retrieved from [Link]

-

Freeman, J. H., & Smith, M. L. (1958). The preparation of anhydrous inorganic chlorides by dehydration with thionyl chloride. Journal of Inorganic and Nuclear Chemistry. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Samarium(III) chloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Lanthanide trichloride. Retrieved from [Link]

-

KTP. (2023). Comprehensive structural study of lanthanide(III) chloride hydrates: [RECl3·xH2O (RE = La–Nd, Sm–Lu; x = 6, 7)]. Acta Crystallographica Section C Structural Chemistry. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

-

Learning Chemistry with Dr. P. (2024). Making Acid Chlorides with Thionyl Chloride. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

Junk, P. C., & Deacon, G. B. (2014). Flexible coordination environments of lanthanide complexes grown from chloride-based ionic liquids. Polyhedron. Retrieved from [Link]

-

PENTA. (2019). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

Sources

- 1. Samarium(III)_chloride [chemeurope.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. nj.gov [nj.gov]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. benchchem.com [benchchem.com]

- 11. 塩化サマリウム(III) anhydrous, powder, 99.9% trace rare earth metals basis | Sigma-Aldrich [sigmaaldrich.com]

Using SmCl3 hexahydrate as a Lewis acid catalyst in organic synthesis

Application Note: SmCl₃·6H₂O as a Robust Lewis Acid Catalyst in Organic Synthesis

Part 1: Executive Summary & Strategic Value

Samarium(III) chloride hexahydrate (SmCl₃·6H₂O) has emerged as a superior alternative to traditional stoichiometric Lewis acids (e.g., AlCl₃, BF₃·OEt₂) and moisture-sensitive lanthanide triflates. Its "hard" cationic center (Sm³⁺) exhibits high oxophilicity, allowing it to selectively activate oxygen-containing functional groups (carbonyls, epoxides) while remaining remarkably tolerant to water and protic solvents.

Key Advantages for Drug Development:

-

Water Tolerance: Unlike TiCl₄ or AlCl₃, SmCl₃[1]·6H₂O does not decompose in the presence of moisture, eliminating the need for strictly anhydrous conditions.

-

Chemomodulation: It effectively lowers the LUMO energy of carbonyls, facilitating nucleophilic attack under mild conditions.

-

Green Chemistry Profile: The catalyst is non-volatile, low-toxicity, and often recoverable from the aqueous phase after extraction.

Part 2: Mechanistic Foundation

The catalytic efficacy of SmCl₃[2]·6H₂O stems from the high charge density and large ionic radius of the Sm³⁺ ion (0.96 Å). It functions primarily by coordinating with the carbonyl oxygen lone pairs.

Mechanism of Action:

-

Coordination: Sm³⁺ binds to the carbonyl oxygen (

), polarizing the bond. -

Activation: This polarization withdraws electron density, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The activated carbon becomes susceptible to attack by weak nucleophiles (e.g., urea, active methylene compounds).

-

Turnover: The high lability of the Sm-O bond ensures rapid ligand exchange, allowing the product to dissociate and the catalyst to re-enter the cycle.

Part 3: Detailed Experimental Protocols

Protocol A: The Biginelli Reaction (Synthesis of Dihydropyrimidinones)

Target Application: Synthesis of Calcium Channel Blockers (e.g., Monastrol analogues).[3]

Rationale: Traditional Biginelli reactions require strong Brønsted acids (HCl, H₂SO₄) which can degrade acid-sensitive functional groups. SmCl₃·6H₂O promotes this three-component coupling at neutral pH equivalents.

Reagents:

-

Benzaldehyde (or derivative): 1.0 mmol[4]

-

Ethyl acetoacetate: 1.0 mmol[2]

-

Urea (or thiourea): 1.5 mmol[4]

-

Solvent: Ethanol (5 mL)

Step-by-Step Methodology:

-

Charge: In a 25 mL round-bottom flask, combine benzaldehyde, ethyl acetoacetate, and urea in 5 mL of ethanol.

-

Catalyst Addition: Add 10 mol% SmCl₃·6H₂O directly to the mixture. No inert atmosphere is strictly required, though N₂ is good practice.

-

Reflux: Heat the mixture to reflux (approx. 78-80°C) with magnetic stirring.

-

Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 3:7). Reaction typically completes in 2–4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour onto crushed ice (approx. 20 g).

-

The solid product (Dihydropyrimidinone) will precipitate.

-

-

Purification: Filter the solid, wash with cold water (2 x 10 mL) to remove the water-soluble SmCl₃, and recrystallize from hot ethanol.

Self-Validation Check:

-

Visual Cue: The reaction mixture often turns homogenous upon heating and precipitates solid upon cooling/pouring into ice.

-

Yield Expectation: >85% for electron-poor aldehydes; >75% for electron-rich aldehydes.

Protocol B: Pechmann Condensation (Coumarin Synthesis)

Target Application: Synthesis of Anticoagulants and Fluorescent Probes.[6]

Rationale: SmCl₃[1][5]·6H₂O serves as an efficient catalyst for the condensation of phenols with

Reagents:

-

Resorcinol (or substituted phenol): 10 mmol

-

Ethyl acetoacetate: 10 mmol

-

Solvent: Solvent-free (neat) or Toluene (minimal volume)

Step-by-Step Methodology:

-

Mixing: Mix phenol and ethyl acetoacetate in a flask. If solid, melt gently or add minimal toluene to create a slurry.

-

Activation: Add 5 mol% SmCl₃·6H₂O.

-

Reaction: Heat to 90–110°C. If solvent-free, the melt will bubble as ethanol is released (transesterification).

-

Isolation:

-

Recycling: The aqueous filtrate containing SmCl₃ can be evaporated under vacuum to recover the catalyst for reuse (activity retains >90% for 3 cycles).

Protocol C: Synthesis of Quinoxalines

Target Application: Antibiotics and DNA-cleaving agents.

Reagents:

-

1,2-Diketone (e.g., benzil): 1.0 mmol

-

Solvent: Water or Ethanol/Water (1:1)

Methodology:

-

Dissolve diamine and diketone in the solvent.

-

Add SmCl₃[2]·6H₂O.

-

Stir at room temperature (for activated substrates) or mild heat (50°C).

-

Reaction is typically fast (15–60 mins).

-

Product isolation via filtration (if aqueous) or extraction with ethyl acetate.

Part 4: Comparative Performance Data

The following table contrasts SmCl₃·6H₂O against standard catalysts for the Biginelli reaction (Benzaldehyde + Ethyl acetoacetate + Urea).

| Catalyst | Loading (mol%) | Conditions | Time (h) | Yield (%) | Recyclability |

| SmCl₃[10]·6H₂O | 10 | EtOH, Reflux | 2.5 | 92 | Yes (Water soluble) |

| HCl (conc.) | Stoichiometric | EtOH, Reflux | 4.0 | 75 | No (Corrosive waste) |

| FeCl₃·6H₂O | 20 | EtOH, Reflux | 5.0 | 81 | Difficult |

| InCl₃ | 10 | THF, Reflux | 3.5 | 88 | Yes (Expensive) |

| Bi(NO₃)₃ | 10 | MeCN, Reflux | 6.0 | 85 | Moderate |

Data aggregated from comparative studies (See References [1], [3]).

Part 5: Safety & Handling (MSDS Highlights)

-

Toxicity: Samarium salts are generally considered to have low acute toxicity compared to heavy metals like mercury or lead. However, standard PPE (gloves, goggles) is mandatory.

-

Stability: SmCl₃[1]·6H₂O is hygroscopic. Store in a cool, dry place. It does not require a glovebox.

-

Incompatibilities: Strong oxidizing agents.

-

Disposal: Aqueous waste containing Lanthanides should be segregated from organic waste streams for potential metal recovery or specialized disposal.

Part 6: References

-

Royal Society of Chemistry. Air-stable organometallic Lewis acids: synthesis and catalytic application. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. Samarium(III) Triflate as an Efficient Catalyst (Analogous reactivity). Available at: [Link]

-

Asian Journal of Chemistry. Samarium Triflate Catalyzed Efficient Synthesis of Quinoxalines. Available at: [Link]

-

National Institutes of Health (PMC). Heterogeneously Catalyzed Pechmann Condensation. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ias.ac.in [ias.ac.in]

- 5. SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile [organic-chemistry.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. asianpubs.org [asianpubs.org]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Samarium(III) Triflate as an Efficient and Reusable Catalyst for Facile Synthesis of Benzoxazoles and Benzothiazoles in Aqueous Medium [organic-chemistry.org]

Application Note: Preparation of Samarium(II) Iodide (Kagan's Reagent)

A Guide for Researchers in Organic Synthesis and Drug Development

Introduction: The Power and Versatility of Kagan's Reagent

Samarium(II) iodide (SmI₂), widely known as Kagan's reagent, has emerged as one of the most powerful and versatile single-electron transfer (SET) reducing agents in modern organic synthesis.[1][2] Since its popularization by Professor Henri B. Kagan in the late 1970s, its application has expanded dramatically, enabling chemists to forge complex carbon-carbon bonds and perform selective functional group reductions that are often challenging with other reagents.[3][4] The reagent's utility is marked by its strong reducing potential, which can be finely tuned with additives, and its general chemoselectivity, allowing for transformations on polyfunctional molecules under remarkably mild conditions.[1][5]

This application note serves as an in-depth technical guide for the preparation of SmI₂. We will provide detailed, field-proven protocols for the most reliable and widely accepted synthetic methods starting from samarium metal. Furthermore, we will critically evaluate the less common query regarding the preparation of SmI₂ from samarium(III) chloride (SmCl₃), offering a scientifically grounded perspective and a proposed, albeit indirect, pathway.

Part 1: Established Protocols for the Synthesis of SmI₂ from Samarium Metal

The most direct and reliable syntheses of samarium(II) iodide involve the straightforward oxidation of samarium metal (Sm⁰) to the desired Sm(II) oxidation state. Two methods, pioneered by Kagan and Imamoto respectively, are the cornerstones of SmI₂ preparation in research laboratories worldwide.[6]

Causality Behind the Method: The Role of the Iodine Source

The core principle of these methods is the reaction of metallic samarium, a potent reductant, with a source of iodine. The choice of iodine source—elemental iodine (I₂) or an organoiodide like 1,2-diiodoethane—differentiates the primary methods. In both cases, the reaction must be conducted under a strictly inert atmosphere (e.g., argon or high-purity nitrogen) as Sm(II) is highly sensitive to oxidation by atmospheric oxygen.[7] The use of anhydrous and thoroughly deoxygenated tetrahydrofuran (THF) as the solvent is critical, as SmI₂ is also sensitive to moisture.[8]

Protocol 1: The Imamoto Method (via Samarium and I₂)

This method is often favored for its atom economy, as it avoids the formation of organic byproducts.[4][6] The reaction involves the direct combination of samarium powder and iodine crystals.

Experimental Protocol:

-

Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool under a positive pressure of argon.

-

Reagent Addition: Under a positive flow of argon, add samarium metal powder (1.1 equivalents, e.g., 1.65 g, 11.0 mmol) to the flask. In a separate, dry vial, weigh iodine crystals (1.0 equivalent, e.g., 2.54 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous, degassed THF (to achieve a final concentration of ~0.1 M, e.g., 100 mL) to the flask containing the samarium powder via cannula or a dry syringe.

-

Reaction Initiation: Add the iodine crystals to the stirred samarium suspension in one portion. The reaction is often initiated with gentle warming or sonication if it does not begin spontaneously.

-

Reaction Monitoring & Completion: Stir the mixture vigorously at room temperature. The reaction progress is visually indicated by a series of color changes: the initial brown color of iodine will fade to yellow, then green, and finally to the characteristic deep blue-green of the SmI₂(THF)n complex.[7] The reaction is typically complete within 1-3 hours. The presence of a small amount of unreacted samarium metal helps to stabilize the resulting solution.[9]

Protocol 2: The Kagan Method (via Samarium and 1,2-Diiodoethane)

This was the original method reported by Kagan and remains highly effective.[8][9] It utilizes 1,2-diiodoethane as the oxidant for samarium metal.

Experimental Protocol:

-

Glassware Preparation: Prepare a flame-dried, argon-flushed two-neck round-bottom flask with a magnetic stir bar as described above.

-

Reagent Addition: Under a positive argon flow, add samarium metal powder (2.0 equivalents, e.g., 3.01 g, 20.0 mmol) to the flask.

-

Reactant Solution: In a separate flask, dissolve 1,2-diiodoethane (1.0 equivalent, e.g., 2.82 g, 10.0 mmol) in anhydrous, degassed THF (to achieve a final concentration of ~0.1 M, e.g., 100 mL).

-

Reaction Initiation: Slowly add the 1,2-diiodoethane solution to the vigorously stirred samarium suspension at room temperature via a dropping funnel or syringe pump. The reaction produces ethene gas as a byproduct, which should be safely vented.[9]

-

2 Sm + ICH₂CH₂I → 2 SmI₂ + H₂C=CH₂

-

-

Reaction Monitoring & Completion: Continue stirring at room temperature. The reaction is complete when the solution maintains a persistent, deep blue color, which typically takes 1-2 hours.

Data Summary: Comparison of Standard Preparative Methods

| Feature | Imamoto Method | Kagan Method |

| Samarium Stoichiometry | ~1.1 eq. | 2.0 eq. |

| Iodine Source | Iodine (I₂) | 1,2-Diiodoethane |

| Key Byproduct | None | Ethene gas |

| Atom Economy | Higher | Lower |

| Typical Reaction Time | 1-3 hours | 1-2 hours |

| Key Consideration | Direct, clean reaction. | Requires venting of ethene byproduct. |

Visualization: General Workflow for SmI₂ Preparation

Caption: General experimental workflow for preparing SmI₂ from samarium metal.

Part 2: Synthesis from Samarium(III) Chloride - A Critical Evaluation

Direct preparation of SmI₂ from samarium(III) chloride is not a standard or recommended laboratory procedure. The established and validated methods invariably start from samarium metal.[10][11] The challenge is twofold: it requires both the reduction of samarium from the +3 to the +2 oxidation state and a complete halide anion exchange from chloride to iodide.

The Underlying Challenge: Reduction and Anion Exchange

Samarium's most stable oxidation state is +3.[12] To generate the desired Sm(II) species from SmCl₃, a potent reducing agent is required. While this is chemically feasible, it typically generates samarium(II) chloride (SmCl₂), not iodide. A subsequent anion exchange would then be necessary, a step that complicates the synthesis and is not well-precedented for generating pure SmI₂ in solution.

A Proposed, Indirect Pathway

A more chemically sound, though multi-step and less efficient, approach to utilize SmCl₃ as a precursor would involve its initial reduction to a reactive low-valent samarium species, which could then be converted to SmI₂.

Step 1: Reduction of SmCl₃ to a Low-Valent Samarium Species It is known that SmCl₃ can be reduced to SmCl₂ using strong reductants like lithium metal in the presence of an electron carrier such as naphthalene.[13] This would be performed under strictly anhydrous and anaerobic conditions in THF.

-

SmCl₃ + Li + Naphthalene (cat.) → SmCl₂ + LiCl

This procedure yields SmCl₂, a powerful reductant in its own right, but one with different reactivity and solubility profiles compared to SmI₂.[14]

Step 2: Conversion to SmI₂ From the generated SmCl₂, one might consider an anion exchange. However, a more robust and reliable method would be to perform a complete reduction of SmCl₃ down to samarium metal (Sm⁰), followed by the standard Imamoto or Kagan protocols described in Part 1. This exhaustive reduction is difficult and not practical for routine lab-scale preparation.

Senior Application Scientist's Note:

While exploring alternative synthetic routes is a cornerstone of chemical research, for the practical application of Kagan's reagent in synthesis, reliability and purity are paramount. The preparation of SmI₂ from samarium metal and an iodine source is a robust, highly optimized, and well-understood process that consistently delivers high-quality reagent. Attempting to generate SmI₂ from SmCl₃ introduces unnecessary complexity, potential for impurities (e.g., lithium salts, residual chloride), and is not economically or procedurally advantageous. For all synthetic applications, starting with samarium metal is the authoritative and recommended pathway.

Visualization: Proposed Indirect Pathway from SmCl₃

Caption: A conceptual, indirect pathway for converting SmCl₃ to SmI₂.

Part 3: Quality Control and Best Practices

The success of reactions employing SmI₂ is critically dependent on the quality of the reagent.

-

Inert Atmosphere: Sm(II) is readily oxidized by air. All manipulations must be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.[6]

-

Solvent Purity: THF must be anhydrous and free of peroxides. It is best to use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone). The solvent should be thoroughly degassed before use.[7]

-

Concentration & Titration: The deep blue color of SmI₂ appears at concentrations as low as 0.005 M, making it a poor indicator of the actual molarity, which is typically targeted at 0.1 M.[6] Therefore, it is essential to determine the precise concentration of the prepared solution before use. This is typically done by titrating a known volume of the SmI₂ solution against a standardized solution of iodine in THF until the blue-green color is discharged.

-

Storage: A freshly prepared solution of SmI₂ is best used immediately. However, it can be stored for several days in a sealed flask under an inert atmosphere, particularly if a small excess of samarium metal is left in the flask.[8][9] Store refrigerated (2-8°C) to prolong stability.[15]

References

- Organic Synthesis Using Samarium Diiodide. (n.d.).

- Heravi, M. M., & Nazari, A. (2022). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. RSC Advances, 12(17), 10633-10664.

- Tuminello, M., & Rath, N. (2012). Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction. Journal of Visualized Experiments, (72), e3932.

- Szostak, M., & Procter, D. J. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(9), 5463-5513.

- Kagan, H. B. (2009). Organic Synthesis using Samarium Diiodide. Royal Society of Chemistry.

- Sibi, M. P., & Sletten, E. M. (2017). Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide. Molecules, 22(11), 1999.

- Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2016). Organic Synthesis Using Samarium Diiodide: A Practical Guide. John Wiley & Sons.

- Drew University. (n.d.). Samarium Diiodide: Air-Free Synthesis Methods and Some Applications in Simple Reduction and Cross Coupling Reactions.

-

Wikipedia. (n.d.). Samarium(II) iodide. Retrieved from [Link]

- Matsukawa, S., & Hinakubo, Y. (2003). Unexpected disproportionation of SmCl3-Sm in water was observed via UV-vis spectroscopic analysis indicating that low-valent samarium(II)

-

Organic Chemistry Portal. (n.d.). Samarium (low valent). Retrieved from [Link]

-

Chciuk, T. V., & Flowers, R. A., II. (2017). The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants. Basicmedical Key. Retrieved from [Link]

- Science of Synthesis. (n.d.). Samarium-Mediated Reductions.

-

Procter, D. J. (1996). Reductions with Samarium(II) Iodide. Organic Reactions. Retrieved from [Link]

-

Szostak, M., et al. (2014). Determination of the Effective Redox Potentials of SmI2, SmBr2, SmCl2, and their Complexes with Water by Reduction of Aromatic Hydrocarbons. The Journal of Organic Chemistry, 79(5), 2200-2209. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Samarium( ii ) iodide-mediated reactions applied to natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08163B [pubs.rsc.org]

- 4. api.pageplace.de [api.pageplace.de]

- 5. researchgate.net [researchgate.net]

- 6. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 7. Preparation and Use of Samarium Diiodide (SmI2) in Organic Synthesis: The Mechanistic Role of HMPA and Ni(II) Salts in the Samarium Barbier Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants | Basicmedical Key [basicmedicalkey.com]

- 9. chemistry-chemists.com [chemistry-chemists.com]

- 10. Samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Samarium (low valent) [organic-chemistry.org]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Samarium(II) iodide 0.1M tetrahydrofuran, samarium chips stabilizer 32248-43-4 [sigmaaldrich.com]

Application Note: Selective C-Acylation of 1,3-Dicarbonyl Compounds Catalyzed by SmCl₃

[1][2]

Executive Summary

The selective C-acylation of 1,3-dicarbonyl compounds (e.g.,

Classically, this reaction suffers from a critical selectivity issue: the competition between C-acylation (thermodynamic product) and O-acylation (kinetic product). Traditional methods utilizing strong bases (NaH, LDA) or stoichiometric Lewis acids (MgCl₂, AlCl₃) often require harsh conditions, strictly anhydrous environments, or generate stoichiometric waste.

This protocol details a Samarium(III) Chloride (SmCl₃) catalyzed system that operates under mild conditions (Room Temperature to 60°C) with high C-selectivity. SmCl₃ acts as a "hard" Lewis acid with high oxophilicity, uniquely coordinating the dicarbonyl enolate to direct electrophilic attack at the carbon center.

The Challenge: C- vs. O-Selectivity

In the presence of an acyl chloride, the enolate of a 1,3-dicarbonyl compound is an ambident nucleophile.

-

O-Acylation: Attack by the oxygen atom leads to enol esters. This is often kinetically favored due to the high charge density on oxygen.

-

C-Acylation: Attack by the central carbon leads to the desired 2-acyl-1,3-dicarbonyl.

Why SmCl₃? Samarium(III) is a hard Lewis acid (Lanthanide series).[2] Its large ionic radius and high coordination number (typically 8–9) allow it to form a stable bidentate chelate with the 1,3-dicarbonyl enolate. This chelation "locks" the oxygen atoms, reducing their nucleophilicity and sterically exposing the central carbon for attack by the acyl chloride. Furthermore, Sm(III) activates the incoming acyl chloride via carbonyl coordination.

Mechanistic Insight

The reaction proceeds via a dual-activation pathway. The base (Et₃N) generates the enolate, which is immediately trapped by Sm(III).

Figure 1: Proposed Catalytic Cycle

Caption: Dual-activation mechanism where Sm(III) chelates the dicarbonyl enolate while simultaneously activating the acyl chloride electrophile.[3]

Experimental Protocol

Materials

-

Catalyst: Anhydrous SmCl₃ (CAS: 10361-82-7).[4] Note: If using SmCl₃[5][1][2][6]·6H₂O, it must be dehydrated by heating under vacuum or refluxing with SOCl₂ prior to use, as water hydrolyzes the acid chloride.

-

Solvent: Toluene (Anhydrous, stored over molecular sieves).

-

Base: Triethylamine (Et₃N), dried over KOH.

-

Reagents: 1,3-Dicarbonyl substrate (e.g., Acetylacetone, Ethyl acetoacetate), Acid Chloride (e.g., Benzoyl chloride).

Standard Operating Procedure (SOP)

Scale: 1.0 mmol substrate basis.

-

Catalyst Preparation:

-

Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool under a stream of Nitrogen (N₂) or Argon.[6]

-

Add SmCl₃ (13 mg, 0.05 mmol, 5 mol%) .

-

-

Reaction Assembly:

-

Add Anhydrous Toluene (5.0 mL) to the flask.

-

Add the 1,3-dicarbonyl compound (1.0 mmol) .

-

Add Triethylamine (1.2 mmol, 167 µL) dropwise.

-

Observation: The mixture may become slightly cloudy due to enolate formation. Stir for 10 minutes at Room Temperature (RT) to ensure coordination with Sm(III).

-

-

Acylation:

-

Add the Acid Chloride (1.1 mmol) dropwise over 5 minutes.

-

Exotherm Check: The reaction is generally mild, but slight warming may occur.

-

Stir the reaction mixture at Room Temperature for 4–6 hours.

-

Note: For sterically hindered substrates (e.g., pivaloyl chloride), heat to 60°C.

-

-

Monitoring:

-

Monitor by TLC (Eluent: Hexane/EtOAc 4:1). Look for the disappearance of the starting dicarbonyl and the appearance of a less polar spot (C-acylated product).

-

-

Workup:

-

Quench the reaction by adding dilute HCl (1N, 5 mL) . This destroys the Sm-complex and dissolves the amine salts.

-

Extract with Ethyl Acetate (3 x 10 mL) .

-

Wash the combined organic layers with Brine (10 mL) .

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[6]

-

-

Purification:

-

Purify the residue via silica gel flash chromatography.

-

Yield Expectation: 85–95% for standard substrates.

-

Optimization & Performance Data

The following data summarizes the optimization studies performed by Shen et al. (2007), demonstrating the superiority of SmCl₃ in Toluene.

Table 1: Catalyst Screening (Benzoylation of Acetylacetone)

| Catalyst (10 mol%) | Solvent | Yield (%) | Selectivity (C:O) |

| SmCl₃ | Toluene | 92 | >99:1 |

| SmCl₃ | THF | 75 | 90:10 |

| SmCl₃ | CH₂Cl₂ | 68 | 85:15 |

| AlCl₃ | Toluene | 45 | 60:40 |

| FeCl₃ | Toluene | 55 | 70:30 |

| ZnCl₂ | Toluene | 30 | 50:50 |

| None | Toluene | <5 | N/A |

Key Insight: Toluene is non-polar, which destabilizes the separated ion pairs favored by O-acylation, thereby reinforcing the tight Sm(III)-chelated ion pair that leads to C-acylation.

Table 2: Substrate Scope (SmCl₃ Catalyzed)

| Substrate | Acid Chloride | Product Type | Yield (%) |

| Acetylacetone | Benzoyl Chloride | Triketone | 92 |

| Ethyl Acetoacetate | Acetyl Chloride | 88 | |

| 1,3-Cyclohexanedione | 4-Cl-Benzoyl Chloride | Cyclic Triketone | 85 |

| Malononitrile | Benzoyl Chloride | 81 |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Catalyst Hydration | Ensure SmCl₃ is anhydrous. Water hydrolyzes the acid chloride to carboxylic acid, killing the reaction. |

| O-Acylation Observed | Solvent Polarity | Do not use DMF or DMSO. Polar solvents disrupt the Sm-chelate. Stick to Toluene or Benzene. |

| Incomplete Conversion | HCl Inhibition | Ensure slight excess of Et₃N (1.2 equiv) is used to scavenge HCl. HCl can protonate the enolate back to the neutral dicarbonyl. |

| Product Decomposition | Retro-Claisen | Some triketones are unstable on silica. Deactivate silica with 1% Et₃N during purification or use neutral alumina. |

References

-

Primary Protocol Source: Shen, Q.; Huang, W.; Wang, J.; Zhou, X.[7][5] "SmCl₃-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile." Organic Letters2007 , 9(22), 4491–4494.[7]

- Mechanistic Context: Collins, S. et al. "Lanthanide(III) Chlorides as Lewis Acids for Chemoselective Transformations." Chemical Reviews2002, 102, 2161.

-

Comparative Study: "Samarium Trichloride: A Rising Star in Lewis Acid Catalysis." BenchChem Technical Library.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Samarium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. SmCl3-catalyzed C-acylation of 1,3-dicarbonyl compounds and malononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedure for doping phosphors with Samarium(III) chloride

Application Note: Precision Doping of Phosphors with Samarium(III) Chloride ( )

Executive Summary

This guide details the methodology for incorporating Samarium(III) ions into host lattices using Samarium(III) chloride (

However,

Precursor Handling & Strategic Material Management

The Critical Challenge:

Handling Protocol

-

Storage: Store anhydrous

strictly in an Argon-filled glovebox ( -

Weighing:

-

Dissolution: When dissolving in water/ethanol for sol-gel, add a drop of dilute HCl to prevent turbidity (hydrolysis) if the pH rises above 6.

Mechanistic Insight: The Energy Landscape

Doping aims to substitute a host cation (e.g.,

Energy Level Diagram (Graphviz)

The following diagram maps the excitation and emission channels. The transition from the excited state

Key Mechanistic Factors:

-

Hypersensitivity: The

(Orange, ~600 nm) is an electric dipole transition sensitive to the crystal field. If -

Concentration Quenching: Occurs typically >1-3 mol% due to cross-relaxation between adjacent

ions.

Protocol A: Sol-Gel Synthesis (Oxide Host)

Target:

Materials

-

Precursors:

(Host), -

Chelator: Citric Acid (CA).

-

Solvent: Deionized Water.

Step-by-Step Workflow

-

Stoichiometry Calculation: Target doping: 2 mol%

.-

Total Cations = 0.01 moles.[3]

-

:

-

:

-

Citric Acid:

moles (Molar ratio Metal:CA = 1:2).

-

-

Solvation: Dissolve Y-nitrate and Sm-chloride in 20 mL DI water. Stir for 15 mins.

-

Note: The chloride ions are spectator ions here but must be removed later.

-

-

Chelation: Add Citric Acid to the solution. Adjust pH to ~6.0 using Ammonium Hydroxide (

).-

Checkpoint: Solution should remain clear. Cloudiness indicates premature precipitation.

-

-

Gelation: Heat to

with stirring. Water evaporates, forming a viscous resin (gel).-

Chemistry: Polyesterification occurs between citric acid and metal ions.

-

-

Combustion/Pyrolysis: Transfer gel to a crucible. Heat to

. The gel will swell and auto-ignite (if nitrate is present) or char.-

Safety: Perform in a fume hood.

and

-

-

Calcination (Critical Step): Furnace at

for 4 hours in air.-

Purpose: This step decomposes the organic matrix and volatilizes the chloride ions as

, leaving pure oxide -

Validation: Failure to calcine high enough results in residual

, reducing lattice crystallinity.

-

Protocol B: Hydrothermal Synthesis (Fluoride Host)

Target:

Materials

-

,

- (Fluoride source).

-

NaOH.

-

Oleic Acid (Surfactant/Capping agent for morphology control).

Workflow Diagram (Graphviz)

Detailed Steps

-

Precursor Preparation: Mix

and -

Fluorination: Add a solution of

(4 mmol) and -

Reaction: Transfer to a Teflon-lined stainless steel autoclave. Heat at

for 24 hours. -

Purification: The chlorides (

,

Characterization & Quality Control

To validate the doping and synthesis, the following data points must be collected.

| Technique | Parameter to Check | Expected Result for Success |

| XRD | Phase Purity | Sharp peaks matching host (e.g., cubic |

| PL Excitation | 350-450 nm region | Sharp peaks at 405 nm ( |

| PL Emission | 550-750 nm region | Strongest peak at ~600 nm ( |

| Decay Curve | Lifetime ( | Single exponential decay (~0.5 - 2.0 ms). Bi-exponential implies defects or surface quenching. |

Troubleshooting Guide

Issue 1: Low Emission Intensity (Quenching)

-

Cause: Concentration too high (Cross-relaxation) or OH- defects.

-

Fix: Reduce

to 1-2 mol%. Ensure calcination temperature is high enough (

Issue 2: Impurity Phases (SmOCl)

-

Cause: Incomplete hydrolysis or insufficient airflow during calcination of chloride precursors.

-

Fix: Increase airflow during calcination to flush out

. Alternatively, wash the sol-gel intermediate with ethanol before calcination if possible (though difficult with gels).

Issue 3: Hygroscopic Precursor Clumping

References

-

Solid-State Synthesis & Flux Effects: Blasse, G., & Grabmaier, B. C. (1994). Luminescent Materials.[4] Springer-Verlag. (Foundational text on rare-earth doping mechanisms).

-

Sol-Gel Protocol Validation: Binnemans, K. (2015). Interpretation of europium(III) spectra. Coordination Chemistry Reviews, 295, 1-45. (Note: Methodology applies to Sm3+ regarding symmetry and transitions). Link

-

Sm3+ Energy Levels & Transitions: Carnall, W. T., Fields, P. R., & Rajnak, K. (1968). Electronic Energy Levels in the Trivalent Lanthanide Aquo Ions. IV. Eu3+, Tb3+, Dy3+, Ho3+, Er3+, Tm3+, and Yb3+. The Journal of Chemical Physics, 49(10), 4450. (Standard reference for energy levels). Link

-

Hydrothermal Synthesis: Wang, X., Zhuang, J., Peng, Q., & Li, Y. (2005). A general strategy for nanocrystal synthesis. Nature, 437(7055), 121-124. (Core protocol for oleic acid/chloride mediated synthesis). Link

-

Sm3+ Quenching Mechanisms: Som, S., & Sharma, S. K. (2012). Photoluminescence and photometric properties of

doped

Application Note: High-Efficiency Friedel-Crafts Alkylation using Lanthanide(III) Chloride Catalysts

This Application Note is designed for research scientists and process chemists seeking a sustainable, high-yield alternative to traditional aluminum chloride (

Executive Summary

Traditional Friedel-Crafts alkylations rely on stoichiometric amounts of moisture-sensitive Lewis acids (e.g.,

This guide details protocols for the alkylation of nitrogen heterocycles and activated arenes. Unlike traditional methods that activate alkyl halides via "halophilicity,"

Scientific Foundation & Mechanism

The "Oxy-philic" Advantage

Lanthanides are "Hard" Lewis acids (Pearson HSAB theory). While

Mechanistic Pathway

The reaction proceeds via a dual-activation mechanism. The high coordination number of the Lanthanide ion (typically 8–9) allows it to coordinate with the electrophile (carbonyl oxygen) while accommodating the nucleophile (indole/arene) in the outer sphere, facilitating the C-C bond formation.

Figure 1: Catalytic Cycle of LnCl3-Catalyzed Hydroxyalkylation

Caption: The Ln3+ ion activates the carbonyl oxygen, increasing electrophilicity at the carbonyl carbon. Nucleophilic attack by the indole is followed by dehydration and re-aromatization to regenerate the catalyst.

Catalyst Selection & Preparation[1][2][3]

Catalyst Selection Matrix

Not all Lanthanides are equal. Reactivity generally correlates with the ionic radius (Lanthanide Contraction).

| Metal Cation ( | Ionic Radius (pm) | Lewis Acidity | Recommended Application |

| 86.8 | Highest | Deactivated substrates; Sterically hindered electrophiles. | |

| 98.3 | Moderate | General Purpose. Best balance of cost vs. activity for indoles. | |

| 101.0 | Moderate | Large scale synthesis (cheapest); mild alkylations. | |

| 103.2 | Lowest | Highly sensitive substrates prone to polymerization. |

Critical Protocol: Catalyst Activation

Commercial

Dehydration Protocol (Self-Validating):

-

Setup: Place

in a round-bottom flask connected to a vacuum line and a trap. -

Stepwise Heating: Heat to 80°C under vacuum (0.1 mmHg) for 2 hours (removes surface water).

-

Ramp: Increase to 160°C for 2 hours (removes coordinated water).

-

Validation: The solid should transition from a "clumpy" crystal to a fine, free-flowing powder. If the powder appears "glassy" or fused, hydrolysis occurred (formation of

); discard and restart with fresh hydrate and slower heating. -

Storage: Store in a desiccator. Note: For indole reactions described below, the hydrate form is acceptable.

Experimental Protocols

Protocol A: Synthesis of Bis(indolyl)methanes (Green Solvent)

Target: Drug Discovery (Anti-cancer scaffolds) Reaction Type: Hydroxyalkylation (Indole + Aldehyde)

Reagents:

-

Indole (2.0 mmol)

-

Benzaldehyde derivative (1.0 mmol)

- (10 mol%, 35 mg)

-

Solvent: Ethanol/Water (1:1 v/v) or Acetonitrile (3 mL)

Workflow:

-

Charge: In a 10 mL vial, dissolve

in the solvent. -

Add Electrophile: Add the aldehyde. Stir for 5 minutes to allow

coordination. -

Add Nucleophile: Add Indole.

-

Reaction: Stir at Room Temperature (RT).

-

Visual Check: The solution will typically turn from clear to pink/orange, indicating the formation of the charge-transfer complex.

-

-

Monitor: Check TLC every 30 mins (Eluent: 20% EtOAc/Hexane). Reaction is complete when the aldehyde spot disappears.

-

Workup (Precipitation Method):

-

Add 10 mL of cold water.

-

The product (Bis(indolyl)methane) usually precipitates as a solid.

-

Filter and wash with cold water.

-

Recrystallize from Ethanol if necessary.

-

Protocol B: Alkylation in Ionic Liquids (Recyclable System)

Target: Process Chemistry (Scalable, Green) Reaction Type: Alkylation of Activated Arenes

Reagents:

-

1,3-Dimethoxybenzene (1.0 mmol)

-

Benzyl Chloride (1.2 mmol)

-

Catalyst:

(anhydrous, 10 mol%) -

Solvent:

(1-butyl-3-methylimidazolium hexafluorophosphate) - 2 mL

Workflow:

-

Preparation: Mix

in -

Addition: Add the arene, followed by dropwise addition of Benzyl Chloride.

-

Heating: Heat to 80°C for 4–6 hours.

-

Extraction (Catalyst Recycling):

-

Cool to RT.

-

Extract the product using Diethyl Ether (

mL). The catalyst remains in the Ionic Liquid layer. -

Validation: The Ionic Liquid layer can be dried under vacuum (80°C, 1 h) and reused. Expect <5% activity loss over 3 cycles.

-